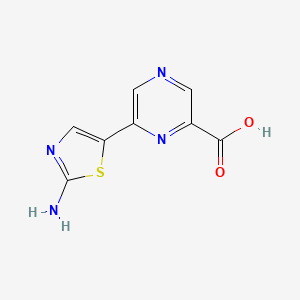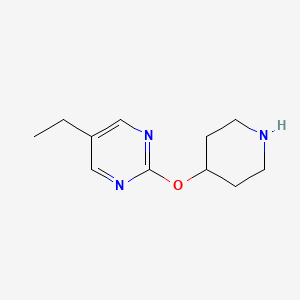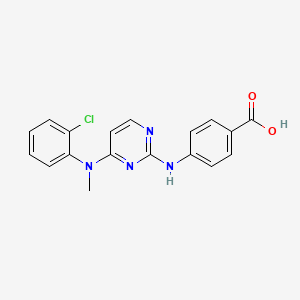
4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzoic acid moiety linked to a pyrimidine ring, which is further substituted with a 2-chlorophenyl and a methylamino group
Preparation Methods
The synthesis of 4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors such as 2-chlorobenzonitrile with guanidine under basic conditions.
Substitution reactions: The pyrimidine ring is then subjected to substitution reactions to introduce the 2-chlorophenyl and methylamino groups. This can be done using reagents like 2-chloroaniline and methylamine.
Coupling with benzoic acid: The final step involves coupling the substituted pyrimidine with benzoic acid, which can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.
Biological Studies: It can be employed in studies investigating the interaction of aromatic amines with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pyrimidine ring and the aromatic amine groups play crucial roles in these interactions, facilitating strong binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar compounds to 4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid include:
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid: This compound has a similar structure but with a pyridine ring instead of the 2-chlorophenyl group.
2-((5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl)amino)benzoic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its analogs.
Properties
Molecular Formula |
C18H15ClN4O2 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
4-[[4-(2-chloro-N-methylanilino)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H15ClN4O2/c1-23(15-5-3-2-4-14(15)19)16-10-11-20-18(22-16)21-13-8-6-12(7-9-13)17(24)25/h2-11H,1H3,(H,24,25)(H,20,21,22) |
InChI Key |
YOYMBHSZARGJMA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=NC=C1)NC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


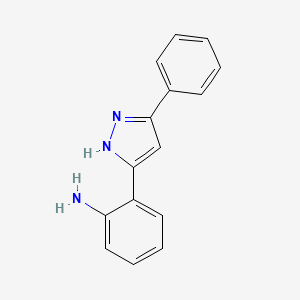




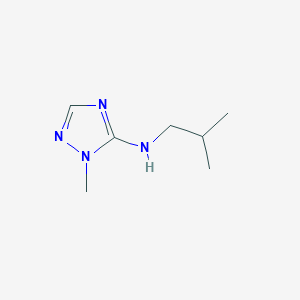

![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)

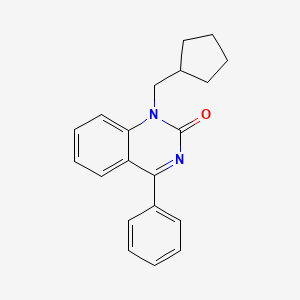
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
